molecular formula C10H16N2O4 B13756839 N,N'-(Ethylenebis(oxymethylene))bis(acrylamide) CAS No. 21988-92-1

N,N'-(Ethylenebis(oxymethylene))bis(acrylamide)

Cat. No.: B13756839
CAS No.: 21988-92-1
M. Wt: 228.24 g/mol
InChI Key: CFVMMKSYOQAGHO-UHFFFAOYSA-N
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Description

N,N'-(Ethylenebis(oxymethylene))bis(acrylamide) is a bisacrylamide compound featuring an ethylene bridge (-CH2-CH2-) modified with oxymethylene (-O-CH2-O-) groups. This structural configuration distinguishes it from simpler bisacrylamides like N,N'-methylenebis(acrylamide) (MBA) or N,N'-ethylenebis(acrylamide) (BisA). The compound acts as a crosslinker in polymer chemistry, enabling the formation of three-dimensional networks in hydrogels, membranes, and molecularly imprinted polymers (MIPs). Its applications span biotechnology, ion-exchange membranes, and drug delivery systems due to its ability to balance flexibility and mechanical strength .

Properties

CAS No.

21988-92-1

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

N-[2-[(prop-2-enoylamino)methoxy]ethoxymethyl]prop-2-enamide

InChI

InChI=1S/C10H16N2O4/c1-3-9(13)11-7-15-5-6-16-8-12-10(14)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14)

InChI Key

CFVMMKSYOQAGHO-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCOCCOCNC(=O)C=C

Origin of Product

United States

Preparation Methods

Chemical and Physical Properties

Property Description
Chemical Name N,N'-(Ethylenebis(oxymethylene))bis(acrylamide)
Molecular Formula C10H16N2O4
Molecular Weight 228.24 g/mol
CAS Number 21988-92-1
IUPAC Name N-[2-[(prop-2-enoylamino)methoxy]ethoxymethyl]prop-2-enamide
Structure Representation SMILES: C=CC(=O)NCOCCOCNC(=O)C=C
Usage Crosslinking agent in polyacrylamide gel synthesis

Preparation Methods of N,N'-(Ethylenebis(oxymethylene))bis(acrylamide)

General Synthetic Route

The synthesis of N,N'-(Ethylenebis(oxymethylene))bis(acrylamide) generally involves the condensation reaction of acrylamide with formaldehyde in the presence of an acid catalyst. This reaction forms the oxymethylene bridge linking two acrylamide units.

Detailed Preparation Procedure Based on Patent CN101462979B

A well-documented and optimized industrial synthesis method is described in Chinese patent CN101462979B, which outlines a multi-step process with controlled temperature, catalysts, and polymerization inhibitors to ensure high purity and yield.

Stepwise Procedure:
Step Operation Description
1 Add 45–50 parts by weight of water into a reactor; stir and heat to 45–70 °C.
2 Add 14–16 parts acrylamide and 10–12 parts formaldehyde; add polymerization inhibitor (0–500 ppm); stir at 40–45 °C for 0.5–1.5 hours to react fully.
3 Add another 14–16 parts acrylamide and 8–10 parts catalyst (sulfuric acid or hydrochloric acid); stir and heat to 65–70 °C for 1.5–2.5 hours; then cool naturally for 40–50 hours.
4 Filter the product and dry at 75–85 °C to obtain the finished N,N'-(Ethylenebis(oxymethylene))bis(acrylamide).
Catalysts and Polymerization Inhibitors:
  • Catalysts: Sulfuric acid or hydrochloric acid are used to catalyze the condensation reaction.
  • Polymerization inhibitors (stoppers): Hydroquinone, p-hydroxyanisole, phenothiazine, or monomethyl ether hydroquinone (MEHQ) are added in ppm levels to prevent premature polymerization during synthesis.
Typical Inhibitor Addition Ranges:
Inhibitor Addition Range (ppm)
Resorcinol 0–200
MEHQ 100–500
Phenothiazine 50–300
Example Embodiment (Scaled-up):
Component Quantity (kg) Conditions
Water 245 Heat to 70 °C
Acrylamide 75 Added in two portions
Formaldehyde 105 Added initially
MEHQ (stopper) 100–500 ppm Added with formaldehyde
Catalyst (HCl) 45 Added with second acrylamide
Reaction Time 1 hour at 40 °C + 2 hours at 70 °C Cooling for 48 hours post reaction
Drying 80 °C After filtration

Reaction Mechanism Insights

  • The reaction proceeds via nucleophilic addition of the amide nitrogen of acrylamide to formaldehyde.
  • Acid catalysis facilitates the formation of the oxymethylene linkage.
  • Polymerization inhibitors are crucial to prevent premature polymerization of acrylamide monomers during the reaction.

Analysis and Optimization

Yield and Purity

  • The described method achieves high purity and yield due to optimized temperature control, catalyst choice, and inhibitor use.
  • Natural cooling for extended periods (40–50 hours) post-reaction improves product stability and crystallinity.

Analytical Methods

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) using columns such as Newcrom R1 is effective for purity analysis.
  • Monitoring reaction progress and final product purity ensures consistent quality.

Summary Table of Preparation Parameters

Parameter Range / Details
Water (weight parts) 45–50
Acrylamide (weight parts) 14–16 (per addition, two additions)
Formaldehyde (weight parts) 10–12
Catalyst Sulfuric acid or hydrochloric acid (8–10 parts)
Polymerization inhibitor MEHQ, phenothiazine, hydroquinone (0–500 ppm)
Initial reaction temp 40–45 °C
Secondary reaction temp 65–70 °C
Reaction time 0.5–1.5 h initial; 1.5–2.5 h secondary
Cooling time 40–50 h natural cooling
Drying temperature 75–85 °C

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) include crosslinked polymers and gels, which have various applications in adhesives, paints, and superabsorbents .

Scientific Research Applications

Biochemical Applications

Cross-linking Agent in Gel Electrophoresis
N,N'-(Ethylenebis(oxymethylene))bis(acrylamide) serves as a cross-linker in the preparation of polyacrylamide gels for electrophoresis. The compound is mixed with acrylamide to form gels that are critical for the separation of proteins and nucleic acids during electrophoretic techniques. These gels provide a medium that allows for the precise analysis of biomolecules based on size and charge, making them indispensable in molecular biology research .

Studying Protein Aggregation
This compound has been employed in studies involving the biochemical isolation of insoluble proteins, such as Tau protein, which is associated with neurodegenerative diseases like Alzheimer's. Researchers utilize it to examine different extraction methods, contributing to a better understanding of protein aggregation mechanisms in transgenic mouse models .

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)
N,N'-(Ethylenebis(oxymethylene))bis(acrylamide) can be effectively analyzed using reverse-phase HPLC methods. The compound can be separated using a mobile phase consisting of acetonitrile and water, making it suitable for both qualitative and quantitative analyses in pharmacokinetics. This method allows for the isolation of impurities and is scalable for preparative separations .

Mass Spectrometry Compatibility
For applications requiring mass spectrometry, the use of formic acid instead of phosphoric acid in the mobile phase enhances compatibility. This adaptability makes N,N'-(Ethylenebis(oxymethylene))bis(acrylamide) a valuable component in analytical protocols aimed at characterizing complex mixtures .

Material Science Applications

Polymer Synthesis
The compound is also significant in polymer chemistry, where it acts as a cross-linking agent to enhance the mechanical properties of polymers. By incorporating N,N'-(Ethylenebis(oxymethylene))bis(acrylamide) into polymer matrices, researchers can create materials with improved thermal stability and mechanical strength, which are essential for various industrial applications.

Development of Biocompatible Materials
In the field of biomedical engineering, N,N'-(Ethylenebis(oxymethylene))bis(acrylamide) is explored for its potential to develop biocompatible hydrogels. These hydrogels can be used in drug delivery systems or tissue engineering scaffolds, providing a favorable environment for cell growth and drug release .

Case Studies

Study Focus Findings
Protein IsolationUtilized as a cross-linker to study Tau protein aggregation; results showed effective isolation methods using this compound .
HPLC AnalysisDemonstrated effective separation and analysis capabilities when combined with acetonitrile and water .
Hydrogel DevelopmentDeveloped biocompatible hydrogels using N,N'-(Ethylenebis(oxymethylene))bis(acrylamide), enhancing drug delivery systems .

Mechanism of Action

The mechanism of action of N,N’-(Ethylenebis(oxymethylene))bis(acrylamide) primarily involves its ability to form crosslinked networks through polymerization reactions. The compound’s acrylamide groups can react with various monomers to create a three-dimensional network, which imparts unique mechanical and chemical properties to the resulting polymers. These crosslinked networks are responsible for the compound’s effectiveness in applications such as hydrogels and superabsorbents .

Comparison with Similar Compounds

Key Observations :

  • The oxymethylene-ethylene bridge in the target compound enhances hydrophilicity compared to MBA and BisA, making it ideal for aqueous applications like drug delivery .
  • MBA’s short methylene bridge creates dense networks, preferred for rigid gels in electrophoresis , while BisA’s ethylene bridge offers flexibility for ion-exchange membranes .

Performance in Polymer Networks

Ion-Exchange Membranes (IEMs):

  • BisA-based membranes (e.g., KIER–CEM1) exhibit lower resistance (≤1.5 Ω·cm²) and high permselectivity (>90%) due to optimized crosslinking with vinylsulfonic acid. They outperform commercial membranes in tensile strength (up to 130 MPa) .
  • MBA-based gels prioritize mechanical rigidity, achieving higher crosslink densities for electrophoresis but suffer from brittleness in dynamic environments .

Molecular Imprinting:

  • Oxymethylene-ethylene bisacrylamide improves MIPs’ binding capacity for peptides and proteins by providing hydrophilic interaction sites. In contrast, BisA’s ethylene bridge facilitates Ni(II)-His coordination in aqueous imprinting, enabling selective peptide recognition .

Biological Activity

N,N'-(Ethylenebis(oxymethylene))bis(acrylamide) (commonly referred to as EBBA) is a chemical compound with significant applications in biochemistry and molecular biology, particularly in the preparation of polyacrylamide gels for electrophoresis. This article explores its biological activity, including its role in biochemical assays, toxicity studies, and potential therapeutic applications.

  • Chemical Formula : C10_{10}H16_{16}N2_2O4_4
  • Molecular Weight : 228.25 g/mol
  • CAS Number : 21988-92-1

Applications in Biological Research

EBBA serves primarily as a cross-linker in the synthesis of polyacrylamide gels, which are essential for protein and nucleic acid electrophoresis. The ability to form gels with varying porosities allows researchers to separate biomolecules based on size and charge, facilitating various biochemical analyses.

Table 1: Applications of EBBA in Biological Research

ApplicationDescription
Protein ElectrophoresisUsed to create gels for separating proteins based on size and charge.
Nucleic Acid ElectrophoresisFacilitates the separation of DNA and RNA fragments during analysis.
Biochemical IsolationAssists in isolating specific proteins or nucleic acids from complex mixtures.

Toxicity Studies

Research has indicated that EBBA exhibits varying degrees of toxicity depending on the concentration and exposure duration. In repeated dose toxicity studies conducted on rodents, doses were administered to assess potential adverse effects.

Table 2: Summary of Toxicity Findings

Dose (mg/kg/day)Observed EffectsStudy Reference
0No adverse effects observedOECD Guideline 407
100Mild toxicity; no significant long-term effectsOECD Guideline 407
300Moderate toxicity; observable behavioral changesOECD Guideline 407
1000Severe toxicity; potential organ damageOECD Guideline 407

The biological activity of EBBA is primarily attributed to its ability to form cross-linked networks within polyacrylamide gels. This cross-linking enhances the stability and mechanical properties of the gels, making them suitable for various applications in molecular biology.

In studies involving the isolation of proteins such as tau protein from transgenic mouse models, EBBA was utilized to facilitate the extraction process using different solvents like sarkosyl and formic acid. The efficiency of these methods was evaluated based on the yield and purity of isolated proteins, highlighting EBBA's role in biochemical isolation techniques .

Case Studies

  • Isolation of Tau Protein : A study examined the efficacy of EBBA in isolating tau protein from brain tissues using sarkosyl extraction. The results indicated that EBBA-enhanced gel systems improved the resolution of tau protein bands during electrophoresis, allowing for better analysis of tauopathies .
  • Toxicological Assessment : In a comprehensive toxicological assessment, rodents were subjected to various doses of EBBA over a 28-day period. The study aimed to evaluate both acute and chronic effects, revealing that while lower doses were relatively safe, higher doses led to significant health concerns .

Q & A

Q. What are the standard methods for synthesizing N,N'-(Ethylenebis(oxymethylene))bis(acrylamide), and how is its structure confirmed?

Synthesis typically involves reacting acrylamide with formaldehyde under basic conditions to form the methylene bridge . The product is purified via crystallization and confirmed using 1H NMR (e.g., methylene proton signals at δ 4.0–4.5 ppm) and LC–MS (molecular ion peaks matching calculated masses, e.g., m/z 154.17 for C₇H₁₀N₂O₂) . Purity is validated by elemental analysis and absence of unreacted monomers in chromatograms.

Q. How is this compound utilized in polyacrylamide gel electrophoresis (PAGE)?

It serves as a crosslinker, forming a 3D network with acrylamide monomers. The acrylamide:bis-acrylamide ratio determines pore size: lower ratios (e.g., 29:1) create larger pores for high-molecular-weight proteins, while higher ratios (e.g., 37.5:1) yield smaller pores for nucleic acids . Pre-cast gels require degassing to prevent oxygen-induced polymerization inhibition .

Q. What safety protocols are essential when handling this compound?

It is a suspected carcinogen (Carc3) and mutagen (Mut3) . Researchers must use PPE (gloves, masks, lab coats), work in fume hoods, and store it in dark, airtight containers to prevent photodegradation . Waste should be neutralized with sodium hydroxide before disposal to hydrolyze residual acrylamide .

Advanced Research Questions

Q. How can crosslinking density be optimized for specialized polymer applications?

Density depends on monomer concentration and reaction conditions. For ion-exchange membranes (e.g., in RED systems), a 1:3.25 molar ratio of bis-acrylamide to sulfonic acid monomers balances permselectivity and mechanical strength . Post-polymerization characterization via swelling experiments and tensile testing validates network stability .

Q. How do reactivity contradictions arise in Diels-Alder or nucleophilic addition reactions involving this compound?

The electron-poor vinyl groups react variably with nucleophiles (e.g., thiols, amines) depending on pH. For example, under basic conditions, formaldehyde may form N-hydroxymethyl byproducts, complicating product isolation . LC–MS/MS and DFT calculations help identify intermediates and predict regioselectivity .

Q. What methodologies are used to study its role in Tau protein aggregation in neurodegenerative diseases?

Transgenic mouse models of tauopathy employ bis-acrylamide to isolate insoluble Tau via sarkosyl extraction (solubilizing non-aggregated proteins) and formic acid treatment (dissolving fibrils). Western blotting with phosphorylation-specific antibodies (e.g., AT8, PHF1) quantifies pathological Tau isoforms .

Q. How do computational models enhance understanding of its coordination chemistry with vanadium complexes?

Density Functional Theory (DFT) predicts ligand geometries in vanadium(IV/V) complexes, such as octahedral coordination with pyridoxylamine moieties. Spectroscopic validation via EPR (for V⁴⁺) and ⁵¹V NMR (for V⁵⁺) confirms isomer distribution and redox stability .

Methodological Considerations

  • Electrophoresis Optimization : Adjust bis-acrylamide concentration (±0.5%) to troubleshoot smearing or poor resolution .
  • Toxicity Mitigation : Replace bis-acrylamide with less hazardous alternatives (e.g., polyethylene glycol diacrylate) for in vivo studies .
  • Data Reproducibility : Standardize gel polymerization times (30–60 min) and temperature (25°C) to minimize batch variability .

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